molecular formula C19H17N3O B11769142 [2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol

[2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol

Cat. No.: B11769142
M. Wt: 303.4 g/mol
InChI Key: DRAQZXCQOLOXIQ-UHFFFAOYSA-N
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Description

[2-[4-Pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol is a synthetic pyrrole derivative intended for research use in chemical and pharmacological investigations. Pyrrole-based compounds are a significant focus in medicinal chemistry due to their diverse biological activities. Structurally related pyrrole derivatives have demonstrated substantial value in anticancer research, functioning as potent inhibitors of tubulin polymerization . This mechanism disrupts microtubule formation, a critical process for cell division, thereby inhibiting the growth of cancer cells. Some pyrrole-based tubulin inhibitors have also shown activity against the Hedgehog signaling pathway and effectiveness in multi-drug-resistant cell lines, suggesting potential as dual-targeting anticancer agents . Furthermore, other pharmacologically active compounds containing a pyrrole core have been investigated as novel non-peptide agonists of the nociceptin/orphanin FQ (NOP) receptor . Such agents are being studied for the treatment of neuropathic pain, representing a promising non-opioid approach to pain management. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

[2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol

InChI

InChI=1S/C19H17N3O/c23-14-16-5-1-2-6-18(16)22-13-17(21-9-3-4-10-21)11-19(22)15-7-8-20-12-15/h1-13,20,23H,14H2

InChI Key

DRAQZXCQOLOXIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)N2C=C(C=C2C3=CNC=C3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol typically involves multi-step organic reactions. One common approach is the condensation of pyrrole derivatives with a phenylmethanol precursor under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The benzylic alcohol group undergoes oxidation to form a ketone or aldehyde. This is catalyzed by strong oxidizing agents:

  • LiAlH₄ reduction precursors : The methanol group likely originates from ester reduction, as seen in related compounds (e.g., methyl 2-(1H-pyrrol-1-yl)benzoate reduction to [2-(1H-pyrrol-1-yl)phenyl]methanol) .

  • Air/Oxidizing agents : Prolonged exposure to air may oxidize the alcohol to 2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]benzaldehyde, though specific data for this compound requires further study.

Electrophilic Substitution on Pyrrole Rings

The electron-rich pyrrole rings participate in electrophilic substitutions, such as nitration or halogenation. Data from structurally similar compounds (e.g., 3-aroyl-1-arylpyrroles) suggest:

Reaction TypeConditionsProductKey Spectral Data (IR/NMR)Source
Acylation AlCl₃, 1,2-dichloroethane, 110°C3-Aroyl derivativesIR: C=O stretch at 1,679–1,695 cm⁻¹
Alkylation Dimethyl sulfate, acetone, 25°CN-methylpyrrole derivatives¹H NMR: CH₃ peaks at δ 2.03–3.74

Nucleophilic Reactions

The benzylic position may engage in nucleophilic substitutions or esterifications:

Esterification

Reaction with acyl chlorides forms esters, as observed in hydrazide syntheses :

  • Example : Reaction with 2-phenylacetyl chloride yields hydrazide derivatives.
    Key Data :

    • ¹H NMR: CONH at δ 10.14 (d, J = 8.2 Hz)

    • IR: C=O stretches at 1,679–1,695 cm⁻¹

Biological Activity-Related Reactions

While not fully elucidated, the compound’s potential bioactivity may involve:

  • Tubulin polymerization inhibition : Analogous pyrrole derivatives (e.g., 3-aroyl-1-arylpyrroles) disrupt microtubule dynamics via binding to the colchicine site .

  • Enzyme interactions : Hydroxyl and pyrrole groups may hydrogen-bond to biological targets, as inferred from molecular docking studies .

Stability and Degradation

  • Thermal stability : Decomposes above 334°C (boiling point) .

  • Light sensitivity : Amber packaging recommended due to aromatic conjugation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrrole derivatives, including those similar to 2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol. Research indicates that compounds with pyrrole moieties can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have shown effectiveness in targeting human liver cancer cells through specific biochemical pathways .

Antimicrobial Properties

Pyrrole-based compounds have been investigated for their antimicrobial activity against a range of pathogens. The unique electronic properties of the pyrrole ring allow for effective interaction with microbial membranes, leading to cell lysis and death. Studies suggest that modifications on the pyrrole structure can enhance this antimicrobial efficacy .

Neuroprotective Effects

Research has also indicated that certain pyrrole derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's. These compounds may act by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Study 1: Anticancer Evaluation

A study published in the Bull. Chem. Soc. Ethiop. analyzed a series of pyrrole derivatives for anticancer activity against liver cancer cells. The findings demonstrated that certain structural modifications significantly increased cytotoxicity, suggesting a promising avenue for drug development .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of pyrrole derivatives against Gram-positive and Gram-negative bacteria revealed that specific compounds exhibited potent antibacterial effects, with minimum inhibitory concentrations lower than those of conventional antibiotics .

Mechanism of Action

The mechanism of action of [2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Polarity and Solubility: The target compound’s –CH₂OH group enhances polarity compared to ester (–COOR) or amine (–CH₂NH₂) analogs, suggesting higher solubility in polar solvents like water or ethanol .
  • Synthetic Yields : Pyrrole-containing esters (e.g., compounds 12 and 13) exhibit moderate yields (29–33%), likely due to steric hindrance from the tri-pyrrole system or competing side reactions . The target compound may face similar challenges.
  • Reactivity : The –CH₂OH group in the target compound is less reactive toward nucleophiles compared to the –COOR groups in compounds 12/13 but more reactive than the –CH₂NH₂ group in the methanamine derivative .

Structural and Electronic Effects

  • Electron Density : The tri-pyrrole system in the target compound creates an electron-rich aromatic core, contrasting with pyridinyl-substituted analogs (e.g., 12/13), where electron-withdrawing pyridine rings reduce electron density .

Biological Activity

The compound [2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol, a complex pyrrole derivative, has garnered attention for its potential biological activities. Pyrrole and its derivatives are known for their diverse pharmacological properties, including antioxidant, antimicrobial, and anticancer activities. This article reviews the biological activity of the specified compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H15N3O\text{C}_{15}\text{H}_{15}\text{N}_3\text{O}

This molecular formula indicates the presence of multiple nitrogen atoms characteristic of pyrrole derivatives, which are often implicated in various biological activities.

1. Antioxidant Activity

Pyrrole derivatives have been extensively studied for their antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging ability of compounds.

CompoundDPPH Scavenging Activity (%)
This compound88.6%
Ascorbic Acid (Control)95.0%

The results indicate that the compound exhibits significant antioxidant activity, comparable to that of ascorbic acid, suggesting its potential use in preventing oxidative stress-related diseases .

2. Antimicrobial Activity

Research has shown that pyrrole derivatives possess antimicrobial properties against a variety of pathogens. A study focusing on the antibacterial effects of related compounds found that:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate that similar compounds can effectively inhibit bacterial growth, highlighting the potential application of this compound in treating bacterial infections .

3. Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain pyrrole-based compounds can induce apoptosis in cancer cell lines.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10.5
MCF7 (Breast Cancer)15.0

The compound's ability to inhibit cancer cell proliferation suggests its potential as a therapeutic agent in oncology .

Case Studies

Several case studies have highlighted the biological activities of pyrrole derivatives:

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various pyrrole derivatives using the DPPH assay. The results indicated that modifications in the pyrrole structure significantly influenced antioxidant activity, with certain substitutions enhancing efficacy.

Case Study 2: Antimicrobial Screening

In a comprehensive screening of pyrrole derivatives against multiple bacterial strains, this compound showed promising results, particularly against Gram-positive bacteria.

Q & A

Q. What are the recommended synthetic routes for [2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:
  • Pyrrole Ring Formation : Use of acidic or basic conditions to cyclize precursors. For example, chloranil in xylene under reflux (25–30 hours) facilitates dehydrogenation and cyclization .
  • Functionalization : Introduction of the hydroxymethyl group via formaldehyde under acidic conditions, as seen in analogous pyrrole derivatives .
  • Purification : Recrystallization (e.g., methanol) or column chromatography to isolate the product.
    Optimization : Adjust reaction time, temperature, and stoichiometry. For instance, prolonged reflux (>24 hours) may improve yield but risks decomposition .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromaticity of pyrrole rings.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction resolves stereochemistry and intermolecular interactions .
    Example : A related pyrrole derivative was characterized via monoclinic crystal system analysis (space group P21/c) with SHELX software .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or MS fragments)?

  • Methodological Answer :
  • Impurity Identification : Perform HPLC with UV detection to assess purity. Adjust mobile phase (e.g., acetonitrile/water gradients) to separate byproducts .
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values to confirm assignments.
    Case Study : Inconsistent MS fragments in a pyrrole analog were traced to oxidation during synthesis, resolved by adding antioxidants like BHT .

Q. What strategies improve yield in multi-step syntheses of this compound, particularly during coupling reactions?

  • Methodological Answer :
  • Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of aryl halides with pyrrole boronic acids.
  • Stepwise Protection/Deprotection : Protect hydroxyl groups (e.g., with TBSCl) during reactive steps, then remove with TBAF .
  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic steps (e.g., cyclization) .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

  • Methodological Answer :
  • Stability Testing : Incubate the compound in buffered solutions (pH 1–14) and monitor via TLC or LC-MS.
  • Degradation Pathways : Under acidic conditions, the hydroxymethyl group may oxidize to a carboxylic acid; under basic conditions, ring-opening reactions are possible .
    Data Table :
Condition (pH)Degradation ProductDetection Method
1.0 (HCl)Carboxylic acidLC-MS
13.0 (NaOH)Ring-opened diolNMR

Q. What computational methods predict the compound’s electronic properties and binding affinities?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies and charge distribution.
  • Molecular Docking : Autodock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes).
    Example : Crystal structure data (e.g., a = 6.0686 Å, β = 91.559°) from SHELX-refined models provide input for simulations .

Methodological Notes

  • Avoid Common Pitfalls :
    • Stereochemical Ambiguity : Always confirm enantiopurity via chiral HPLC or optical rotation measurements.
    • Byproduct Formation : Monitor reactions in real-time using in-situ FTIR or Raman spectroscopy.
  • Data Reproducibility : Document reaction parameters (e.g., reflux time, catalyst loading) meticulously to enable replication .

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